molecular formula C13H14FNO2 B7882270 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one CAS No. 721958-61-8

6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one

Cat. No.: B7882270
CAS No.: 721958-61-8
M. Wt: 235.25 g/mol
InChI Key: VIDRCVJKHNBSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluorospiro[chromene-2,4’-piperidin]-4-(3H)-one is a synthetic organic compound characterized by a spirocyclic structure, which includes a chromene moiety fused to a piperidine ring. The presence of a fluorine atom at the 6-position of the chromene ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorospiro[chromene-2,4’-piperidin]-4-(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of a fluorinated chromene derivative with a piperidine precursor under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 6-fluorospiro[chromene-2,4’-piperidin]-4-(3H)-one may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-fluorospiro[chromene-2,4’-piperidin]-4-(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of 6-fluorospiro[chromene-2,4’-piperidin]-4-(3H)-one include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of 6-fluorospiro[chromene-2,4’-piperidin]-4-(3H)-one depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

6-fluorospiro[chromene-2,4’-piperidin]-4-(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluorospiro[chromene-2,4’-piperidin]-4-(3H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chlorospiro[chromene-2,4’-piperidin]-4-(3H)-one
  • 6-bromospiro[chromene-2,4’-piperidin]-4-(3H)-one
  • 6-methylspiro[chromene-2,4’-piperidin]-4-(3H)-one

Uniqueness

6-fluorospiro[chromene-2,4’-piperidin]-4-(3H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties

Properties

IUPAC Name

6-fluorospiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRCVJKHNBSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203410
Record name 6-Fluorospiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721958-61-8
Record name 6-Fluorospiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721958-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorospiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one
Reactant of Route 2
Reactant of Route 2
6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one
Reactant of Route 3
6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one
Reactant of Route 4
6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one
Reactant of Route 5
6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one
Reactant of Route 6
Reactant of Route 6
6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.